N-(5-acetamido-2,4-dinitrophenyl)acetamide
Description
N-(5-Acetamido-2,4-dinitrophenyl)acetamide is a nitro-substituted aromatic acetamide characterized by a benzene ring functionalized with two nitro groups at the 2- and 4-positions and an acetamide group at the 5-position. This compound exhibits strong electron-withdrawing effects due to the nitro substituents, which influence its electronic properties, solubility, and reactivity. Its structural complexity makes it a subject of interest in crystallography and materials science, particularly for understanding substituent effects on molecular packing and intermolecular interactions .
Properties
IUPAC Name |
N-(5-acetamido-2,4-dinitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O6/c1-5(15)11-7-3-8(12-6(2)16)10(14(19)20)4-9(7)13(17)18/h3-4H,1-2H3,(H,11,15)(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJAOAIDGSSZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348715 | |
| Record name | N-(5-acetamido-2,4-dinitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42783-40-4 | |
| Record name | N-(5-acetamido-2,4-dinitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetamido-2,4-dinitrophenyl)acetamide typically involves the nitration of acetanilide derivatives followed by acetylation. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(5-acetamido-2,4-dinitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-(5-acetamido-2,4-dinitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-acetamido-2,4-dinitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs include:
N-(5-Fluoro-2,4-dinitrophenyl)acetamide (2,4-Dinitro-5-fluoroacetanilide): Shares the 2,4-dinitro substitution but replaces the 5-acetamido group with a fluorine atom.
N-(5-Acetamido-2-nitrophenyl)acetamide (CAS 119-76-6) : Contains a single nitro group at the 2-position. The absence of the 4-nitro group diminishes electron deficiency, likely improving solubility in polar solvents compared to the dinitro derivative .
N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide: Features a diazenyl linker and cyano group, introducing additional conjugation and steric bulk. The diethylamino group at position 5 enhances electron donation, contrasting with the acetamido group in the target compound .
Table 1: Structural and Physical Properties
| Compound | Substituents | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| N-(5-Acetamido-2,4-dinitrophenyl)acetamide | 2,4-NO₂; 5-NHAc | C₁₀H₁₀N₄O₆ | 282.21 g/mol | High crystallinity, low solubility |
| N-(5-Fluoro-2,4-dinitrophenyl)acetamide | 2,4-NO₂; 5-F | C₈H₆FN₃O₅ | 243.15 g/mol | Reactive, moderate solubility |
| N-(5-Acetamido-2-nitrophenyl)acetamide | 2-NO₂; 5-NHAc | C₁₀H₁₁N₃O₄ | 237.21 g/mol | Moderate polarity, higher solubility |
Solid-State Geometry and Crystallography
- This compound : Likely adopts a planar aromatic core with intramolecular hydrogen bonding between the acetamido NH and nitro oxygen, as observed in similar dinitroacetamides. This interaction stabilizes the molecular conformation .
- N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide: Exhibits a dihedral angle of 6.6° between aromatic rings, indicating near coplanarity. Site disorder in nitro and cyano groups (occupancy factors: 0.686 and 0.314) suggests dynamic flexibility in crystal packing .
- Meta-substituted trichloro-acetamides : Electron-withdrawing nitro groups in meta positions significantly alter lattice constants and space group symmetry compared to methyl or chloro substituents .
Table 2: Crystallographic Data
| Compound | Space Group | Lattice Parameters (Å) | Dihedral Angle (°) | Hydrogen Bonding |
|---|---|---|---|---|
| N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-... | P 1 | a=8.21, b=10.53, c=12.74 | 6.6 | N–H···N (intramolecular) |
| 3,5-Dimethylphenyl-trichloroacetamide | P2₁/c | a=12.30, b=7.89, c=15.20 | N/A | C–H···O (intermolecular) |
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects : The 2,4-dinitro groups in the target compound create a highly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution (NAS) reactions. In contrast, analogs like N-(5-acetamido-2-nitrophenyl)acetamide exhibit milder electron withdrawal, reducing NAS reactivity .
- Solubility: The polar nitro and acetamido groups enhance solubility in dimethyl sulfoxide (DMSO) but reduce it in non-polar solvents. Fluorine analogs may show improved organic solvent compatibility due to reduced polarity .
Biological Activity
N-(5-acetamido-2,4-dinitrophenyl)acetamide is a compound of significant interest in both organic synthesis and biological research. Its unique structure, featuring an acetamido group and dinitrophenyl moiety, lends it various biological activities, making it a valuable tool in biochemical assays and potential therapeutic applications.
This compound is synthesized through a two-step process involving nitration and acetylation. The nitration typically employs concentrated nitric acid and sulfuric acid to introduce nitro groups onto the acetanilide derivative, followed by acetylation using acetic anhydride. The compound's molecular formula is CHNO, and it possesses an amide bond (–C(=O)–NH–), which is crucial for its biological activity .
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, particularly enzymes and proteins. It acts as an inhibitor or modulator by binding to active sites or allosteric sites on target molecules. This interaction can lead to alterations in enzyme activity and signal transduction pathways, which are critical for understanding its therapeutic potential .
Enzyme Inhibition
This compound has been utilized in biochemical assays to study enzyme activities. Its role as a probe allows researchers to investigate the inhibition mechanisms of enzymes involved in metabolic pathways. The compound's ability to modify enzyme function is essential for developing new therapeutic agents targeting specific diseases .
Case Studies and Research Findings
- Antibacterial Studies : Research has demonstrated that certain acetamide derivatives possess significant antibacterial properties. For example, a study focusing on the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide revealed effective inhibition against Klebsiella pneumoniae, indicating that structural modifications can lead to enhanced biological activity .
- Enzyme Interaction Studies : Investigations into the interaction of this compound with various enzymes have shown that it can inhibit key metabolic pathways. This inhibition may contribute to its potential therapeutic applications in treating bacterial infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Acetamido and dinitrophenyl groups | Enzyme inhibition; potential antimicrobial |
| N-(4-Methoxy-2,5-dinitrophenyl)acetamide | Methoxy group instead of acetamido | Similar enzyme inhibition properties |
| 2,4-Dinitroacetanilide | Lacks additional acetamido group | Reduced biological activity compared to this compound |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
